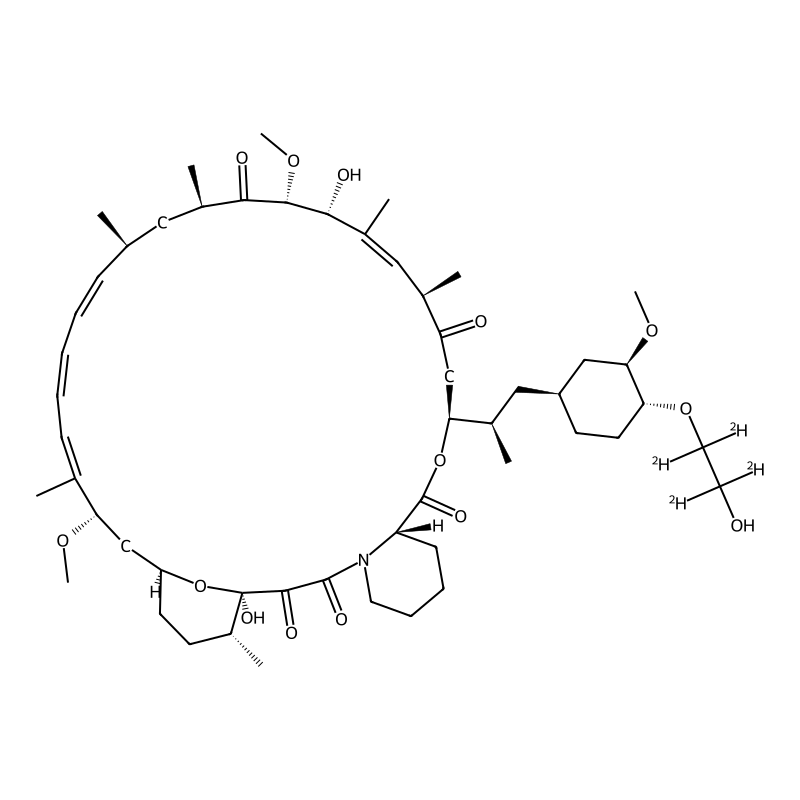

Everolimus-d4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Everolimus-d4 (CAS 1338452-54-2) is a deuterium-labeled stable isotope internal standard (SIL-IS) specifically engineered for the precise quantification of the mTOR inhibitor and immunosuppressant everolimus via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In clinical and pharmacological settings, the accurate measurement of everolimus in complex biological matrices—such as whole blood or dried blood spots—is complicated by severe ion suppression and enhancement effects. By incorporating four deuterium atoms, Everolimus-d4 achieves a critical +4 Da mass shift while perfectly retaining the physicochemical properties, ionization efficiency, and chromatographic retention time of the unlabeled drug. For procurement teams, assay developers, and clinical laboratory managers, sourcing this exact SIL-IS is the definitive solution to overcoming matrix-induced variability, ensuring compliance with stringent FDA and EMA bioanalytical validation guidelines for therapeutic drug monitoring (TDM) [1].

Substituting Everolimus-d4 with structural analog internal standards (such as ascomycin or 32-desmethoxyrapamycin) or cross-class stable isotopes (like sirolimus-d3) introduces severe quantitative risks in high-throughput workflows. Because analogs lack the exact structural identity of everolimus, they elute at different chromatographic retention times. Consequently, the internal standard and the target analyte enter the mass spectrometer's ionization source at different moments, exposing them to different co-eluting matrix components (e.g., lipids, proteins) [1]. This temporal mismatch means the analog cannot dynamically correct for ion suppression or enhancement, frequently pushing the assay's Coefficient of Variation (CV%) above the acceptable 15% clinical threshold in variable patient samples. Furthermore, using a sub-optimal mass shift (e.g., +2 Da or +3 Da) fails to clear the natural isotopic envelope of the large everolimus molecule (~958 Da), leading to isotopic cross-talk and compromised sensitivity at trough concentrations [2].

References

- [1] D'Avolio, A., et al. 'Matrix effect evaluation in LC-MS/MS for immunosuppressants: The role of stable-isotope-labeled internal standards.' European Bioanalysis Forum, 2016.

- [2] Upadhyay, V., et al. 'Liquid-liquid Extraction of Everolimus an Immunosuppressant from Human Whole Blood and its Sensitive Determination by UHPLC-MS/MS.' Journal of Chromatography B, 2018.

Absolute Matrix Effect Normalization in Whole Blood LC-MS/MS

In whole blood LC-MS/MS assays, structural analog internal standards like ascomycin elute at different retention times than everolimus, exposing them to different ionization suppression zones. Everolimus-d4 perfectly co-elutes with the target analyte, dynamically normalizing matrix effects. Comparative validation shows that while ascomycin can result in variable matrix-induced deviations depending on patient lipid and cell counts, Everolimus-d4 maintains a total coefficient of variation (CV%) of 4.3%–7.2% across the linear range (1.0–50.0 ng/mL), ensuring compliance with strict bioanalytical guidelines [1].

| Evidence Dimension | Total Coefficient of Variation (CV%) and Matrix Effect Compensation |

| Target Compound Data | Everolimus-d4: CV% 4.3%–7.2% with complete dynamic matrix effect normalization. |

| Comparator Or Baseline | Ascomycin (Analog IS): Incomplete matrix effect compensation, risking CV% >15% in highly variable clinical matrices. |

| Quantified Difference | Everolimus-d4 secures <7.5% CV, preventing the >15% variance threshold failures associated with analog standards. |

| Conditions | LC-MS/MS of human whole blood following protein precipitation. |

Procurement of the exact matched SIL-IS eliminates the risk of batch failures and costly re-runs in high-throughput clinical laboratories caused by uncompensated matrix effects.

Prevention of Isotopic Cross-Talk at the Lower Limit of Quantification

Due to the large molecular weight of everolimus (~958.5 Da), naturally occurring heavy isotopes (M+1, M+2, M+3) contribute significantly to its mass spectrum. Utilizing a generic +2 Da or +3 Da labeled standard risks isotopic cross-talk, where the unlabeled drug's heavy isotopes artificially inflate the internal standard channel's baseline. Everolimus-d4 provides a critical +4 Da mass shift (m/z 979.6 → 912.6 vs. 975.5 → 908.5), creating sufficient mass resolution to completely eliminate cross-talk. This guarantees a stable Signal-to-Noise (S/N) ratio and secures a reliable Lower Limit of Quantification (LLOQ) of 1.0 ng/mL [1].

| Evidence Dimension | Mass Resolution and LLOQ Stability |

| Target Compound Data | Everolimus-d4 (+4 Da shift): Zero isotopic cross-talk, stable LLOQ at 1.0 ng/mL. |

| Comparator Or Baseline | Lower mass-shift isotopes (+2 Da / +3 Da): Baseline inflation in the IS channel due to M+2/M+3 contributions of unlabeled everolimus. |

| Quantified Difference | The +4 Da shift provides the minimum required mass clearance to maintain quantitative linearity at trough concentrations (≤1.0 ng/mL). |

| Conditions | Multiple Reaction Monitoring (MRM) LC-MS/MS in positive ionization mode. |

Selecting a +4 Da labeled standard is mandatory for accurately quantifying low-dose trough levels without baseline interference, a critical requirement for pediatric or low-dose transplant monitoring.

Proportional Extraction Recovery in Complex Matrices

During sample preparation, the internal standard must partition exactly like the target analyte. When using cross-class stable isotopes like sirolimus-d3, the lack of the specific hydroxyethyl chain alters phase distribution during liquid-liquid extraction. Everolimus-d4 demonstrates an extraction recovery of 91.4%–95.6% using a diethyl ether:ethyl acetate solvent system, perfectly mirroring the 90.9%–94.8% recovery of unlabeled everolimus [1]. This proportional recovery ensures that any absolute losses during extraction do not skew the final analyte-to-IS ratio.

| Evidence Dimension | Extraction Recovery Rate |

| Target Compound Data | Everolimus-d4: 91.4%–95.6% recovery. |

| Comparator Or Baseline | Unlabeled Everolimus: 90.9%–94.8% recovery (Perfect proportional match). |

| Quantified Difference | <1% variance in recovery rates between the analyte and the SIL-IS. |

| Conditions | Liquid-liquid extraction from 100 μL whole blood using diethyl ether:ethyl acetate (30:70, v/v) under alkaline conditions. |

Ensures that sample preparation variations do not introduce quantitative bias, allowing laboratories to use aggressive extraction protocols without compromising accuracy.

High-Throughput Therapeutic Drug Monitoring (TDM) in Clinical Laboratories

Because Everolimus-d4 perfectly co-elutes and dynamically corrects for matrix effects, it is the mandatory internal standard for high-throughput LC-MS/MS TDM of everolimus in solid organ transplant patients. It allows laboratories to utilize rapid, one-step protein precipitation methods without sacrificing the precision required by FDA/EMA guidelines, avoiding the high CV% failure rates associated with analog standards[1].

Volumetric Absorptive Microsampling (VAMS) and Dried Blood Spot (DBS) Analysis

In decentralized patient-centric sampling, extraction recoveries from dried matrices can be highly variable. The identical partitioning behavior of Everolimus-d4 ensures that the analyte-to-IS ratio remains constant regardless of hematocrit levels or extraction inefficiencies, making it the ideal standard for validating quantitative dried blood spot (qDBS) and VAMS assays [2].

Intracellular Pharmacokinetic and PBMC Studies

When quantifying everolimus concentrations inside peripheral blood mononuclear cells (PBMCs), the matrix effect is heavily dependent on the highly variable cell count per patient. Everolimus-d4 is required in these studies to provide absolute matrix effect normalization, whereas traditional analogs fail to correct for the severe ion suppression caused by concentrated intracellular lipids [1].

References

- [1] D'Avolio, A., et al. 'Matrix effect evaluation in LC-MS/MS for immunosuppressants: The role of stable-isotope-labeled internal standards.' European Bioanalysis Forum, 2016.

- [2] Cusato, J., et al. 'Therapeutic Drug Monitoring of Everolimus Using Volumetric Absorptive Microsampling and Quantitative Dried Blood Spot Methods with LC-MS/MS in Adult Solid Organ Transplant Recipients.' Pharmaceutics, 2025.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Dates

Explore Compound Types